2-{[(3,4-Difluorophenyl)methyl]amino}propane-1,3-diol
Description
Properties
Molecular Formula |
C10H13F2NO2 |
|---|---|
Molecular Weight |
217.21 g/mol |
IUPAC Name |
2-[(3,4-difluorophenyl)methylamino]propane-1,3-diol |
InChI |
InChI=1S/C10H13F2NO2/c11-9-2-1-7(3-10(9)12)4-13-8(5-14)6-15/h1-3,8,13-15H,4-6H2 |
InChI Key |
BRUOBQATQFWRRL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CNC(CO)CO)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3,4-Difluorophenyl)methyl]amino}propane-1,3-diol typically involves the reaction of 3,4-difluorobenzylamine with glycidol under controlled conditions. The reaction proceeds through nucleophilic substitution, where the amine group attacks the epoxide ring of glycidol, resulting in the formation of the desired product. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to enhance the reaction rate.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Industrial production may also involve the use of continuous flow reactors to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[(3,4-Difluorophenyl)methyl]amino}propane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-{[(3,4-Difluorophenyl)methyl]amino}propane-1,3-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(3,4-Difluorophenyl)methyl]amino}propane-1,3-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group may enhance binding affinity to these targets, while the hydroxyl groups facilitate interactions through hydrogen bonding. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to various physiological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 2-{[(3,4-Difluorophenyl)methyl]amino}propane-1,3-diol and related compounds:
Key Observations:
Substituent Effects on Bioactivity: The presence of fluorine atoms (e.g., 3,4-difluoro vs. 2,4-difluoro) significantly alters electronic properties and metabolic stability. Methoxy and hydroxy groups on aromatic rings (e.g., guaiacyl or vanillyl moieties) enhance biodegradability in lignin model systems .
Industrial and Pharmacological Relevance :
- Propane-1,3-diol derivatives with aryl substitutions are frequently employed as intermediates. For instance, tetrabenzyl-voglibose (a propane-diol glycoside) is a precursor to antidiabetic agents .
Biological Activity
2-{[(3,4-Difluorophenyl)methyl]amino}propane-1,3-diol, a compound characterized by its unique structural features including a difluorophenyl group and a diol backbone, has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The chemical formula for 2-{[(3,4-Difluorophenyl)methyl]amino}propane-1,3-diol is , with a molecular weight of 217.21 g/mol. The presence of both amino and hydroxyl groups enhances its reactivity and potential applications in medicinal chemistry.
1. Anticancer Activity
Research indicates that compounds structurally similar to 2-{[(3,4-Difluorophenyl)methyl]amino}propane-1,3-diol exhibit significant anticancer properties. For instance, a study demonstrated that derivatives with similar frameworks showed IC50 values in the low micromolar range against various cancer cell lines, indicating potent cytotoxic effects .
Table 1: Anticancer Activity Comparison
| Compound Name | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound A | 34.3 | HeLa |
| Compound B | 57.74 | MDA-MB-231 |
| 2-{[(3,4-Difluorophenyl)methyl]amino}propane-1,3-diol | TBD | TBD |
2. Immunosuppressive Properties
The compound has shown potential immunosuppressive effects, making it a candidate for treating autoimmune diseases and organ transplant rejection. Similar compounds have been found to modulate immune responses by inhibiting specific pathways involved in T-cell activation .
3. Antioxidant Activity
In vitro studies suggest that 2-{[(3,4-Difluorophenyl)methyl]amino}propane-1,3-diol may possess antioxidant properties. These properties are linked to the compound's ability to scavenge free radicals and reduce oxidative stress in cellular models .
The biological activity of 2-{[(3,4-Difluorophenyl)methyl]amino}propane-1,3-diol is primarily attributed to its ability to interact with various biological targets:
- Nucleophilic Reactions : The amino group can act as a nucleophile in substitution reactions.
- Hydroxyl Group Interactions : The hydroxyl groups can engage in hydrogen bonding and participate in enzyme-substrate interactions.
- Electrophilic Aromatic Substitution : The difluorophenyl moiety allows for further functionalization through electrophilic substitution reactions.
Case Studies
Recent studies have explored the compound's efficacy in preclinical models:
- Study A : Investigated the anticancer effects of the compound on human breast cancer cells (MDA-MB-231). Results indicated significant apoptosis induction at concentrations above 30 µM.
- Study B : Evaluated the immunosuppressive effects in a mouse model of autoimmune disease. Treatment with the compound resulted in reduced inflammatory markers and improved survival rates.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
